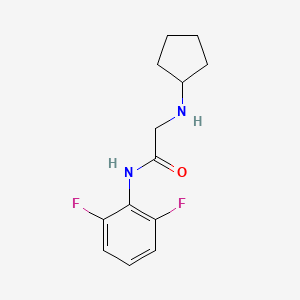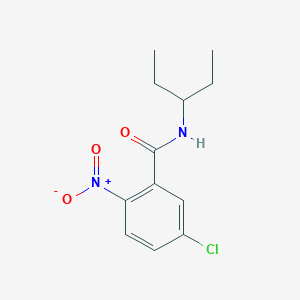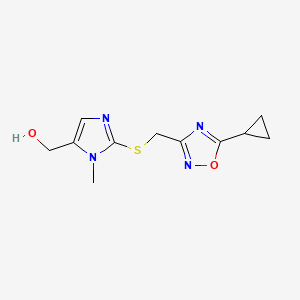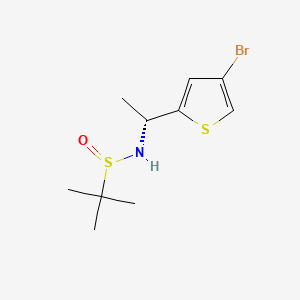
N-((R)-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves the reaction of 4-bromothiophene with an appropriate sulfinamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfinamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(4-Bromothiophen-2-yl)methyl]amino}ethyl)acetamide
- N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)methanesulfonamide
Uniqueness
N-(®-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of a bromothiophene moiety and a sulfinamide group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the bromine atom enhances its reactivity, while the sulfinamide group provides additional sites for interaction with biological targets.
Properties
Molecular Formula |
C10H16BrNOS2 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
N-[(1R)-1-(4-bromothiophen-2-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H16BrNOS2/c1-7(9-5-8(11)6-14-9)12-15(13)10(2,3)4/h5-7,12H,1-4H3/t7-,15?/m1/s1 |
InChI Key |
QFWRAICISAKHJR-ZVHFFGPBSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CS1)Br)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC(=CS1)Br)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


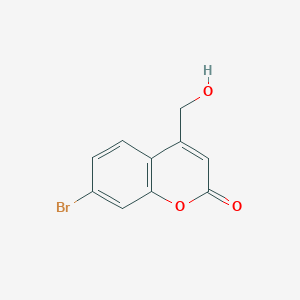
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
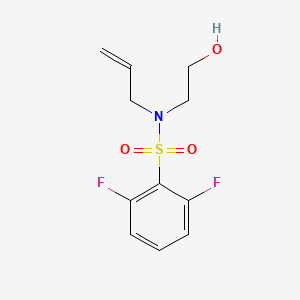
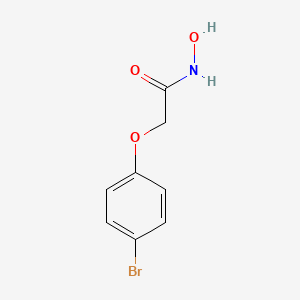

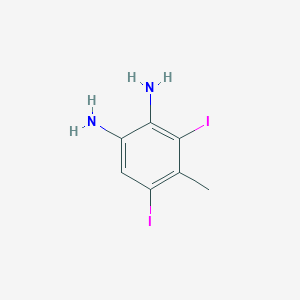
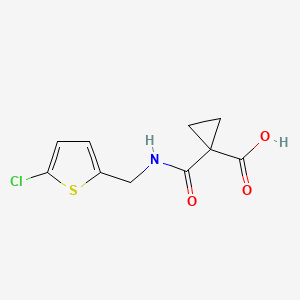
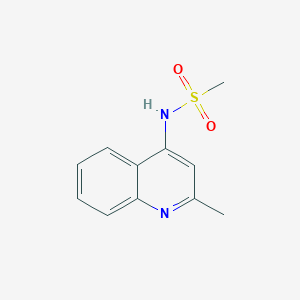
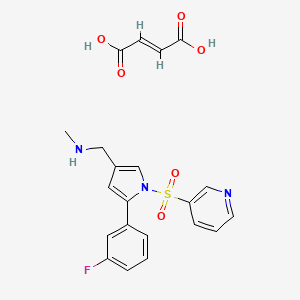
![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
